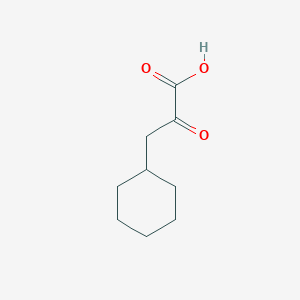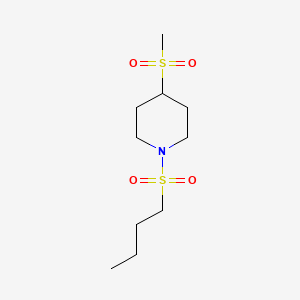![molecular formula C20H27N3O4 B2812450 Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate CAS No. 2361809-46-1](/img/structure/B2812450.png)
Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate, also known as Boc-L-Pro-NH-1-Boc-4-(2-enoyl)Pyrrolidine, is a synthetic compound that has been used in various scientific research studies. This compound is widely used in the field of medicinal chemistry for its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the progression of various diseases. This compound has been shown to have potent inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine has been shown to have various biochemical and physiological effects. This compound has been shown to have potent inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer's disease. It has also been shown to have potent inhibitory activity against certain proteins such as cyclin-dependent kinases (CDKs), which are involved in the progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against certain enzymes and proteins, which makes it an ideal candidate for the development of therapeutic agents. However, one of the limitations of this compound is its high cost, which may limit its use in certain research studies.
Orientations Futures
There are several future directions for the research and development of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine. One of the future directions is the development of more potent and selective inhibitors of certain enzymes and proteins. Another future direction is the development of new therapeutic agents for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine as a diagnostic agent for the detection of certain diseases may also be explored in the future.
Méthodes De Synthèse
The synthesis of Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine involves the reaction of tert-butyl N-[(S)-1-(prop-2-enoylamino)-3-pyrrolidinyl]carbamate with 4-(prop-2-enoylamino)benzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The product is then purified by column chromatography using a suitable eluent such as ethyl acetate/hexanes.
Applications De Recherche Scientifique
Tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate-1-Boc-4-(2-enoyl)Pyrrolidine has been widely used in various scientific research studies. This compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic agent for the detection of certain diseases.
Propriétés
IUPAC Name |
tert-butyl N-[[1-[4-(prop-2-enoylamino)benzoyl]pyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-5-17(24)22-16-8-6-15(7-9-16)18(25)23-11-10-14(13-23)12-21-19(26)27-20(2,3)4/h5-9,14H,1,10-13H2,2-4H3,(H,21,26)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIZXXJHMFSVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-({1-[4-(prop-2-enamido)benzoyl]pyrrolidin-3-yl}methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



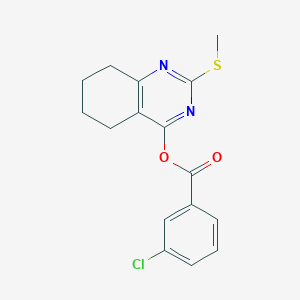
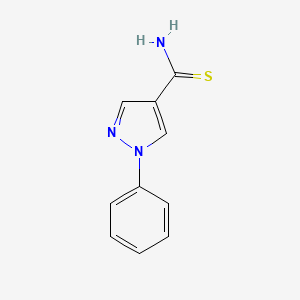
![N-[3-(1-Methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2812376.png)
![2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2812378.png)
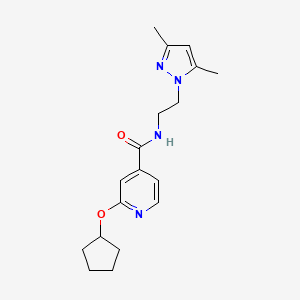
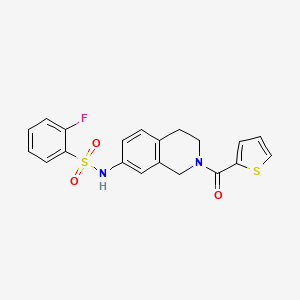

![6-Phenylmethoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2812382.png)
![1-Isopropyl-3-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2812383.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2812385.png)
